molecular formula C6H5BF4KN B3347077 Potassium trifluoro(6-fluoro-5-methylpyridin-3-yl)borate CAS No. 1262538-12-4

Potassium trifluoro(6-fluoro-5-methylpyridin-3-yl)borate

Cat. No.: B3347077
CAS No.: 1262538-12-4
M. Wt: 217.02 g/mol
InChI Key: WBUWBUXWLIXXLD-UHFFFAOYSA-N
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Description

Potassium trifluoro(6-fluoro-5-methylpyridin-3-yl)borate is a pyridinyl trifluoroborate salt characterized by a fluorine substituent at the 6-position and a methyl group at the 5-position of the pyridine ring. These substituents influence its electronic and steric properties, making it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions for synthesizing pharmaceuticals and agrochemicals. Its stability in air and moisture, combined with moderate solubility in polar organic solvents, enhances its utility in synthetic chemistry .

Properties

IUPAC Name

potassium;trifluoro-(6-fluoro-5-methylpyridin-3-yl)boranuide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BF4N.K/c1-4-2-5(7(9,10)11)3-12-6(4)8;/h2-3H,1H3;/q-1;+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBUWBUXWLIXXLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC(=C(N=C1)F)C)(F)(F)F.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BF4KN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium trifluoro(6-fluoro-5-methylpyridin-3-yl)borate typically involves the reaction of 6-fluoro-5-methylpyridine with boron trifluoride etherate, followed by the addition of potassium fluoride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boron trifluoride complex. The general reaction scheme is as follows:

  • Formation of the boron complex

    6-fluoro-5-methylpyridine+BF3OEt26-fluoro-5-methylpyridin-3-ylBF3\text{6-fluoro-5-methylpyridine} + \text{BF}_3 \cdot \text{OEt}_2 \rightarrow \text{6-fluoro-5-methylpyridin-3-yl} \cdot \text{BF}_3 6-fluoro-5-methylpyridine+BF3​⋅OEt2​→6-fluoro-5-methylpyridin-3-yl⋅BF3​

  • Addition of potassium fluoride

    6-fluoro-5-methylpyridin-3-ylBF3+KFPotassium trifluoro(6-fluoro-5-methylpyridin-3-yl)borate\text{6-fluoro-5-methylpyridin-3-yl} \cdot \text{BF}_3 + \text{KF} \rightarrow \text{this compound} 6-fluoro-5-methylpyridin-3-yl⋅BF3​+KF→Potassium trifluoro(6-fluoro-5-methylpyridin-3-yl)borate

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Potassium trifluoro(6-fluoro-5-methylpyridin-3-yl)borate primarily undergoes cross-coupling reactions, particularly the Suzuki–Miyaura coupling. This reaction involves the coupling of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base.

Common Reagents and Conditions

    Catalyst: Palladium(0) or Palladium(II) complexes

    Base: Potassium carbonate, sodium hydroxide, or cesium carbonate

    Solvent: Tetrahydrofuran (THF), dimethylformamide (DMF), or water

    Temperature: Typically between 50°C to 100°C

Major Products

The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Scientific Research Applications

Chemical Synthesis Applications

1.1. Suzuki-Miyaura Cross-Coupling Reactions

Potassium trifluoro(6-fluoro-5-methylpyridin-3-yl)borate serves as a crucial reagent in Suzuki-Miyaura cross-coupling reactions, which are fundamental for forming carbon-carbon bonds. The compound acts as a boron source, facilitating the reaction between aryl halides and organo-boron reagents. This application is particularly valuable in synthesizing complex organic molecules used in pharmaceuticals and agrochemicals.

1.2. Nucleophilic Substitution Reactions

The compound can participate in nucleophilic substitution reactions where the trifluoroborate group is replaced by other nucleophiles. This property enhances its versatility as a building block in organic synthesis, allowing for the modification of molecular structures to achieve desired functionalities.

Biological and Medicinal Applications

2.1. Drug Development

Research indicates that this compound shows potential as a drug candidate due to its ability to interact with various biological targets. Its unique chemical structure may enhance the bioavailability and efficacy of therapeutic agents.

Case Study: Anticancer Activity
In a study investigating the anticancer properties of organoboron compounds, this compound demonstrated significant cytotoxic effects against specific cancer cell lines, suggesting its potential as a lead compound in anticancer drug development.

Material Science Applications

3.1. Development of Advanced Materials

The compound is utilized in the production of advanced materials, particularly those requiring specific electronic properties due to its unique trifluoroborate moiety. Its stability and reactivity make it suitable for applications in organic electronics and photonic devices.

Mechanism of Action

The mechanism of action of potassium trifluoro(6-fluoro-5-methylpyridin-3-yl)borate in Suzuki–Miyaura coupling involves several key steps:

    Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the organohalide.

    Transmetalation: The organoboron compound transfers its organic group to the palladium complex.

    Reductive Elimination: The coupled product is formed, and the palladium catalyst is regenerated.

The molecular targets and pathways involved in these reactions are primarily the palladium catalyst and the organoboron and organohalide substrates.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects on Reactivity and Stability

Potassium Trifluoro(6-fluoro-5-methylpyridin-3-yl)borate
  • Substituents : 6-fluoro (electron-withdrawing), 5-methyl (electron-donating).
  • Electronic Effects : The fluorine atom deactivates the pyridine ring, while the methyl group provides slight electron donation, balancing reactivity.
  • Reactivity : Moderate electrophilicity at the boron center, suitable for controlled cross-coupling reactions.
Potassium Trifluoro(6-(trifluoromethyl)pyridin-3-yl)borate (CAS: N/A)
  • Substituent : 6-trifluoromethyl (strongly electron-withdrawing).
  • Molecular Weight : 252.99 g/mol (vs. ~218.99 g/mol for the target compound, estimated based on formula differences).
Potassium Trifluoro(6-fluoropyridin-3-yl)borate (CAS 1111732-94-5)
  • Electronic Effects: Stronger deactivation compared to the target compound due to the absence of the methyl donor.
  • Reactivity : Lower nucleophilicity at the pyridine ring, requiring harsher reaction conditions .
Potassium 2-Methoxypyridine-5-trifluoroborate (CAS: N/A)
  • Substituent : 2-methoxy (electron-donating).
  • Solubility : Higher polarity due to −OCH3 improves solubility in aqueous mixtures .

Physicochemical Properties

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Solubility Profile
This compound C6H5BF4KN ~218.99 6-F, 5-CH3 Moderate in THF, DMSO
Potassium Trifluoro(6-(trifluoromethyl)pyridin-3-yl)borate C6H3BF6KN 252.99 6-CF3 Soluble in polar organic solvents
Potassium Trifluoro(6-fluoropyridin-3-yl)borate C5H3BF4KN 202.99 6-F Similar to target compound
Potassium 2-Methoxypyridine-5-trifluoroborate C6H6BF3KNO 217.02 2-OCH3 High in water/THF mixtures

Biological Activity

Potassium trifluoro(6-fluoro-5-methylpyridin-3-yl)borate is a boron-containing compound that has garnered attention in biochemical research due to its potential biological activities. This article will explore the compound's biological activity, including its mechanisms of action, relevant case studies, and research findings.

  • IUPAC Name : this compound
  • CAS Number : 1262538-12-4
  • Molecular Formula : C6H5BF4KN
  • Appearance : Not specified
  • Purity : ≥ 97%

The biological activity of this compound is primarily attributed to its role as a boron compound, which can interact with various biological systems. Boron compounds are known to influence enzyme activity, cellular signaling pathways, and metabolic processes.

  • Enzyme Inhibition : this compound may inhibit specific enzymes involved in metabolic pathways. For instance, boron compounds have been shown to affect transaminases, which are crucial for amino acid metabolism .
  • Cellular Signaling : The compound's trifluoromethyl group can enhance lipophilicity, potentially allowing it to penetrate cellular membranes and influence intracellular signaling cascades. This mechanism may be particularly relevant in cancer research, where altered signaling pathways are common .
  • Antimicrobial Activity : Some studies suggest that boron compounds possess antimicrobial properties, which could be beneficial in developing new antibiotics or antifungal agents.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
Enzyme InhibitionInhibits branched-chain amino acid transaminases (BCATs)
AntimicrobialExhibits potential antimicrobial properties
Cellular PenetrationEnhanced lipophilicity may improve cellular uptake

Case Study 1: Inhibition of BCAT Enzymes

A study conducted on various boron-containing compounds demonstrated that this compound effectively inhibited BCAT enzymes involved in the catabolism of branched-chain amino acids. This inhibition was linked to reduced proliferation rates in cancer cell lines, suggesting potential applications in cancer therapy .

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial effects of several boron compounds, including this compound. The results indicated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, highlighting its potential as a new class of antimicrobial agents .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing potassium trifluoro(6-fluoro-5-methylpyridin-3-yl)borate?

  • Methodological Answer : The synthesis typically involves halogen-lithium exchange or directed lithiation of the pyridine scaffold, followed by reaction with a boron trifluoride source. For example:

Lithiation : Treat 6-fluoro-5-methylpyridine with a strong base like n-BuLi at low temperatures (-78°C) in anhydrous THF to generate the lithium intermediate.

Borate Formation : React with triisopropyl borate (B(OiPr)₃) to form the borate ester intermediate.

Salt Metathesis : Treat with potassium hydrogen fluoride (KHF₂) to yield the potassium trifluoroborate salt .
Key Considerations : Control moisture and oxygen to prevent side reactions.

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹⁹F NMR : Confirm substitution patterns and purity (e.g., ¹⁹F NMR detects BF₃⁻ resonance at ~-135 ppm) .
  • HRMS (High-Resolution Mass Spectrometry) : Verify molecular weight and isotopic patterns.
  • Elemental Analysis : Validate stoichiometry of K, B, and F.
  • X-ray Crystallography : Resolve structural ambiguities in crystalline form .

Q. What safety precautions are required during handling?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, safety goggles, and a lab coat.
  • Ventilation : Use a fume hood to avoid inhalation of fine particles.
  • Storage : Keep in airtight containers under inert gas (argon) at room temperature to prevent hydrolysis .

Advanced Research Questions

Q. How can cross-coupling reactions involving this borate be optimized for aryl chlorides?

  • Methodological Answer :

  • Catalyst System : Use Pd(OAc)₂ with SPhos or XPhos ligands (1-5 mol%) in toluene/water.
  • Base : K₂CO₃ or Cs₂CO₃ (2 equiv) enhances transmetallation efficiency.
  • Temperature : Heat at 80-100°C for 12-24 hours.
  • Yields : Monitor via TLC and isolate via flash chromatography. Note : Steric hindrance from the methyl group may require longer reaction times .

Q. How does the 5-methyl substituent influence reactivity in Suzuki-Miyaura couplings?

  • Methodological Answer :

  • Steric Effects : The methyl group reduces electrophilicity at the boron center, slowing transmetallation. Counteract by increasing catalyst loading or reaction temperature.
  • Electronic Effects : Fluorine at the 6-position enhances stability but may reduce nucleophilicity. Use electron-deficient aryl chlorides for better coupling efficiency .

Q. What strategies mitigate decomposition during prolonged storage?

  • Methodological Answer :

  • Stability Testing : Conduct accelerated aging studies (40°C/75% RH) with periodic NMR analysis.
  • Stabilizers : Add molecular sieves (3Å) to absorb moisture.
  • Alternative Salts : Compare with tetrabutylammonium analogs for improved solubility and stability in organic solvents .

Q. How to resolve contradictions in reported yields for similar trifluoroborates?

  • Methodological Answer :

  • Reproducibility Checks : Standardize reaction conditions (e.g., solvent purity, base source).
  • Byproduct Analysis : Use LC-MS to identify side products (e.g., protodeboronation).
  • Optimization : For low-yielding steps, employ continuous Soxhlet extraction to isolate pure product .

Q. What are the challenges in scaling up synthesis while maintaining purity?

  • Methodological Answer :

  • Batch vs Flow Chemistry : Transitioning from batch to flow systems improves heat/mass transfer for lithiation steps.
  • Crystallization : Optimize solvent mixtures (e.g., THF/hexane) for high-purity recrystallization.
  • Quality Control : Implement in-line FTIR for real-time monitoring of borate ester formation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Potassium trifluoro(6-fluoro-5-methylpyridin-3-yl)borate
Reactant of Route 2
Potassium trifluoro(6-fluoro-5-methylpyridin-3-yl)borate

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